molecular formula C18H22O2 B14733503 4,4'-(Hexane-1,3-diyl)diphenol CAS No. 5702-89-6

4,4'-(Hexane-1,3-diyl)diphenol

Cat. No.: B14733503
CAS No.: 5702-89-6
M. Wt: 270.4 g/mol
InChI Key: KBDAGKROQKTLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Hexane-1,3-diyl)diphenol is a diphenolic compound characterized by two phenol groups connected via a hexane chain at the 1,3-positions. The hexane chain introduces flexibility, which may influence solubility, thermal stability, and reactivity compared to shorter or rigidly bridged diphenols.

Properties

CAS No.

5702-89-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)hexyl]phenol

InChI

InChI=1S/C18H22O2/c1-2-3-15(16-8-12-18(20)13-9-16)7-4-14-5-10-17(19)11-6-14/h5-6,8-13,15,19-20H,2-4,7H2,1H3

InChI Key

KBDAGKROQKTLLM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Hexane-1,3-diyl)diphenol typically involves the reaction of phenol with hexane-1,3-diol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of a carbon-oxygen bond between the phenol and the hexane-1,3-diol, resulting in the formation of the desired bisphenol compound.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Hexane-1,3-diyl)diphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Hexane-1,3-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound

Scientific Research Applications

4,4’-(Hexane-1,3-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding the behavior of phenolic compounds in biological systems.

    Industry: The compound is used in the production of high-performance materials, such as epoxy resins and polycarbonates, due to its ability to enhance the mechanical and thermal properties of these materials.

Mechanism of Action

The mechanism of action of 4,4’-(Hexane-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Chain Length and Saturation Variations

(a) 4,4′-(Prop-1-ene-1,3-diyl)diphenol
  • Structure : Features a three-carbon propene chain (C3) with a double bond (Z-configuration).
  • Properties: Exhibits notable anti-inflammatory activity, with an IC50 of 5.63 µg/mL against LPS-induced nitric oxide production in RAW 264.7 cells .
  • Applications : Derived from Lawsonia inermis, it is explored for therapeutic use in inflammatory diseases.
(b) (E)-4,4′-(But-1-ene-1,3-diyl)diphenol
  • Structure : Contains a four-carbon butene chain (C4) in an E-configuration.
  • Synthesis : Prepared via propargyl bromide reaction under reflux, yielding 93% of the product as an orange oil .
  • Applications : Serves as a precursor for fire-resistant propargyl ether networks.
(c) Hinokiresinol (4,4′-(1E)-Penta-1,4-diene-1,3-diyldiphenol)
  • Structure : A five-carbon diene (C5) with conjugated double bonds.
Key Insight : Increasing chain length (C3 → C6) may enhance flexibility and alter solubility, while unsaturated chains (e.g., propene, butene) improve reactivity for polymerization or derivatization.

Rigid and Functionalized Analogues

(a) 4,4’-(Adamantane-1,3-diyl)diphenol (AdaOH)
  • Structure : Incorporates a rigid adamantane core.
  • Properties: Exhibits exceptional selectivity for benzene adsorption over toluene and xylene due to its nonporous crystalline structure .
  • Synthesis : Produced via epoxide formation with sodium hydroxide and epichlorohydrin, yielding 81.5% of the bis-glycidyl product .
(b) Hydrogenated Bisphenol A (4,4'-Isopropylidenedicyclohexanol)
  • Structure: Cyclohexanol rings replace phenyl groups, enhancing UV and thermal stability.
  • Applications : Used in high-performance epoxy resins for automotive coatings and electronic packaging .
  • Physical Properties : Melting point 187°C, water solubility 192 mg/L at 20°C, and density 1.048 g/cm³ .

Aromatic Polysulfone Precursors

  • Comparison of Diols in Polysulfones: Bisphenol A: Standard diol with moderate gamma-ray resistance. 4,4’-Diphenol Methane: Lower radiation resistance. p,p’-Diphenol: Highest gamma-ray resistance and minimal SO₂ emission during degradation .
  • Hexane-1,3-diyl Derivative Potential: The hexane chain may balance flexibility and stability, though empirical data are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.